

Fobisin 101 reliability and reproducibility studies

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Compound Focus: **Fobisin 101**

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Experimental Data on Fobisin 101

The table below summarizes the quantitative data and experimental contexts in which **Fobisin 101** has been used, demonstrating its role as a reference inhibitor.

Assay Type	Target Interaction	Key Experimental Findings	Role in the Study
Time-Resolved FRET (TR-FRET) [1]	14-3-3ζ with phosphorylated Bad peptide	Achieved Z' factor >0.7 & signal-to-background ratio >20; validated with Fobisin 101 & peptide R18.	Positive control for assay validation.
Surface Plasmon Resonance Imaging (SPRi) [2]	14-3-3ζ protein	Used Fobisin 101 and Blapsin as known inhibitors to validate the SPRi screening platform.	Reference compound for technology validation.

Detailed Experimental Protocols

Here are the methodologies for the key experiments that utilized **Fobisin 101**.

TR-FRET Assay for 14-3-3/Client Protein Interaction [1]

This protocol describes a homogeneous, "mix-and-read" assay suitable for high-throughput screening (HTS) to identify disruptors of 14-3-3 protein-protein interactions.

- **Reagents:**
 - **FRET Donor:** Europium (Eu)-labeled anti-HexaHis antibody, which binds to recombinant His-tagged 14-3-3 ζ protein.
 - **FRET Acceptor:** A Dy647-labeled phosphopeptide derived from the pro-apoptotic protein Bad, phosphorylated at serine 136 (pS136-Bad).
- **Procedure:**
 - The His-tagged 14-3-3 ζ protein, the anti-His-Eu antibody, and the Dy647-pS136-Bad peptide are combined in a buffer to form a complex.
 - When the complex is formed, FRET occurs from the Eu donor to the Dy647 acceptor upon excitation.
 - Test compounds (like **Fobisin 101**) are added to the mixture. If a compound disrupts the 14-3-3/Bad interaction, it reduces the FRET signal.
 - Time-resolved fluorescence is measured at specific wavelengths (e.g., 615 nm for donor and 665 nm for acceptor). The FRET ratio (Acceptor Emission / Donor Emission) is calculated.
 - Assay quality is assessed using the Z' factor, a statistical measure of assay robustness. The assay was miniaturized to a 1,536-well format for ultra-HTS.

Small Molecule Microarray Screening with SPRi [2]

This label-free method uses Surface Plasmon Resonance imaging (SPRi) to screen small molecules immobilized on a chip for binding to a target protein.

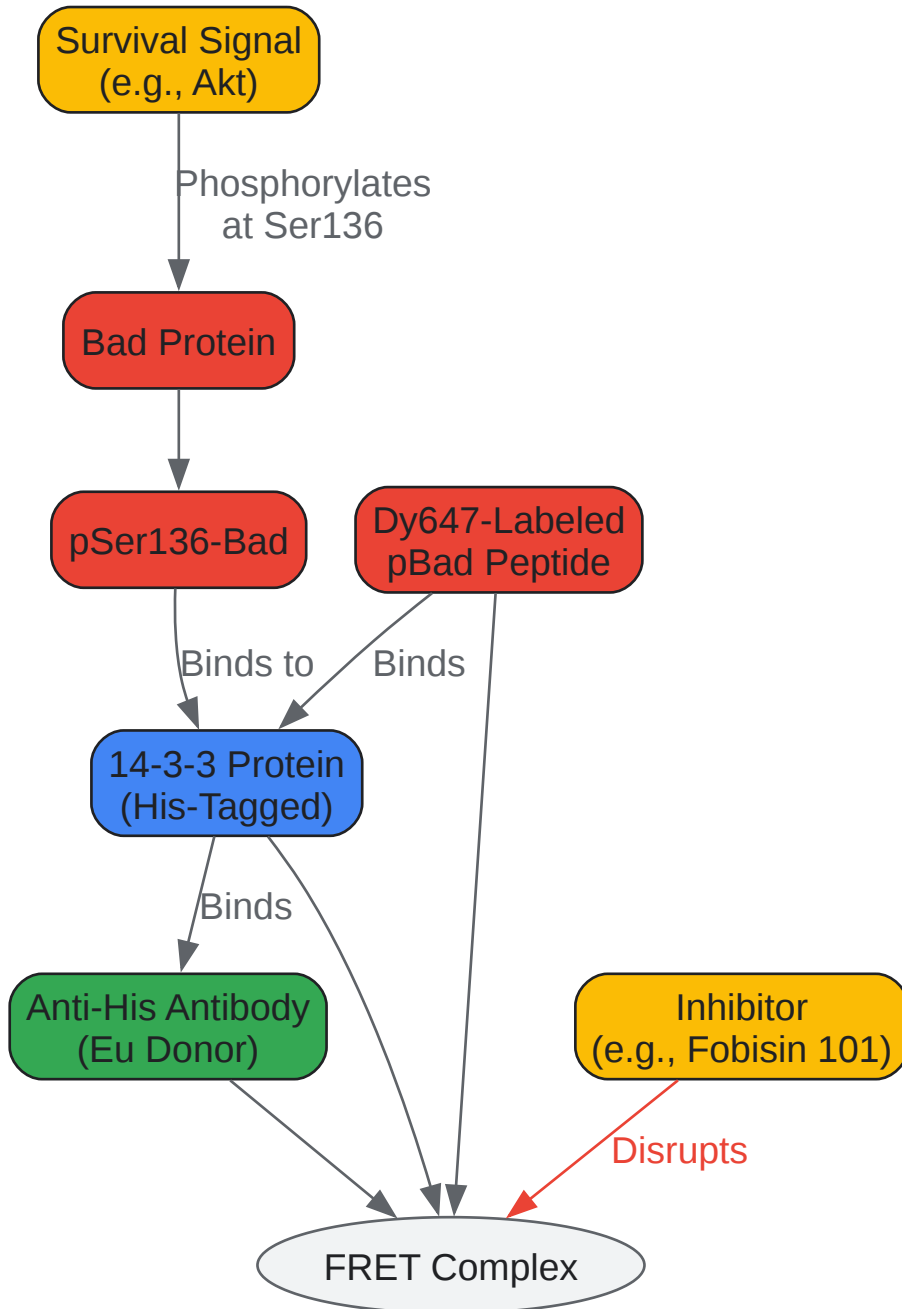
- **Reagents:**
 - **Chip:** Gold-coated SPRi sensor chip.
 - **Small Molecules:** Known inhibitors (**Fobisin 101**, Blapsin) and a library of compounds for screening.
 - **Protein:** Purified 14-3-3 ζ protein.
- **Procedure:**
 - The gold chip is functionalized with a mixed self-assembled monolayer of PEG chains terminating in carboxylic acid (-COOH) and hydroxyl (-OH) groups.
 - Small molecules, including **Fobisin 101**, are spotted onto the chip and covalently immobilized via their amino or hydroxy groups using EDC/NHS chemistry.
 - The chip is blocked to minimize non-specific protein binding.

- The purified 14-3-3ζ protein is flowed over the chip. Binding of the protein to immobilized ligands causes a shift in the SPRi signal.
- The SPRi instrument images the entire chip in real-time, identifying spots where binding occurs.
- **Fobisin 101**, as a known binder, provides a positive control to validate the platform's functionality before screening new compound libraries.

14-3-3 Signaling Pathway and Assay Principle

To better understand the context of these experiments, the following diagram illustrates the key biological interaction targeted by **Fobisin 101** and the TR-FRET assay principle.

14-3-3 Bad Interaction and TR-FRET Assay



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Important Limitations and Considerations

Based on the search results, there are several key points to note regarding the data on **Fobisin 101**:

- **Lack of Dedicated Reproducibility Studies:** The search results **do not contain focused studies that systematically evaluate the reliability and reproducibility of Fobisin 101 itself** across multiple labs, operators, or long timeframes. Its performance is reported as part of validating other methodologies.
- **Evidence of Use as a Control:** The fact that **Fobisin 101** is repeatedly used as a **positive control and reference compound** [1] [2] in different assay technologies (TR-FRET, SPRi) implies that the scientific community described in these studies considers it a reliable tool for validating their systems.
- **Focus on Initial Screening:** The available data supports its use primarily in the **early discovery phase** for identifying 14-3-3 inhibitors. Information on its behavior in more complex cellular or *in vivo* models is not provided in these results.

How to Further Investigate Reliability

To build a more complete picture of **Fobisin 101**'s reliability, you could:

- **Consult Full Papers:** Obtain the full-text versions of the papers cited in these results [1] [2] and check their reference sections for the original studies describing **Fobisin 101**'s discovery and characterization.
- **Search for Follow-up Studies:** Look for more recent publications that might have used **Fobisin 101** in subsequent research, which would demonstrate its reproducibility in other contexts.
- **Probe Specific Assays:** If you are planning to use a specific assay type (like TR-FRET or SPR), you could attempt to replicate the published protocols using **Fobisin 101** as a benchmark to calibrate your own system.

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References

1. A Time-Resolved Fluorescence Resonance Energy ... [pmc.ncbi.nlm.nih.gov]
2. Small molecule microarray screening methodology based on ... [arabjchem.org]

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